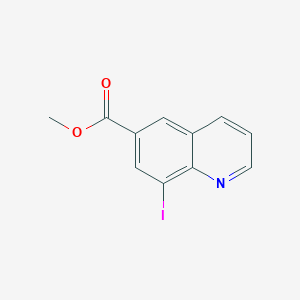
Methyl 8-iodoquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-iodoquinoline-6-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and industrial chemistry. The presence of an iodine atom at the 8th position and a carboxylate group at the 6th position of the quinoline ring structure imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-iodoquinoline-6-carboxylate typically involves the iodination of quinoline derivatives followed by esterification. One common method includes the reaction of 8-aminoquinoline with iodine and a suitable oxidizing agent to introduce the iodine atom at the 8th position. This is followed by the esterification of the carboxylic acid group at the 6th position using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-iodoquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Ester Hydrolysis: 8-iodoquinoline-6-carboxylic acid.
Applications De Recherche Scientifique
Methyl 8-iodoquinoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of methyl 8-iodoquinoline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and the quinoline ring structure play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 8-bromoquinoline-6-carboxylate
- Methyl 8-chloroquinoline-6-carboxylate
- Methyl 8-fluoroquinoline-6-carboxylate
Uniqueness
Methyl 8-iodoquinoline-6-carboxylate is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs.
Propriétés
Formule moléculaire |
C11H8INO2 |
|---|---|
Poids moléculaire |
313.09 g/mol |
Nom IUPAC |
methyl 8-iodoquinoline-6-carboxylate |
InChI |
InChI=1S/C11H8INO2/c1-15-11(14)8-5-7-3-2-4-13-10(7)9(12)6-8/h2-6H,1H3 |
Clé InChI |
OAAQFWRJPJHMFU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C2C(=C1)C=CC=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


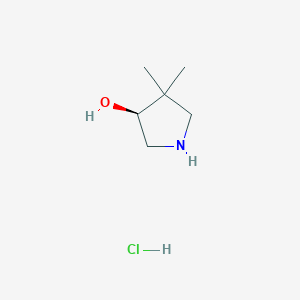
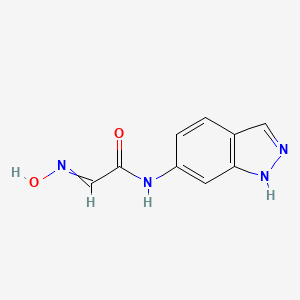

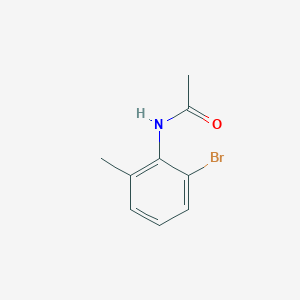
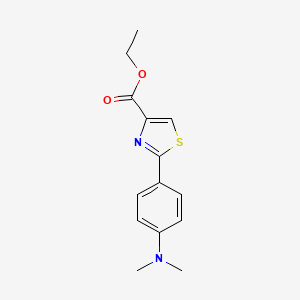
amino}methyl)furan-3-carboxylate](/img/structure/B13935784.png)
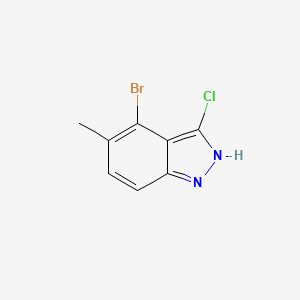
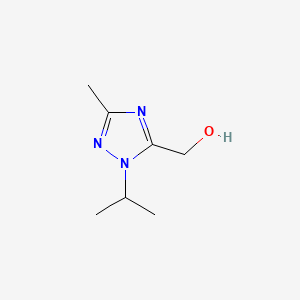
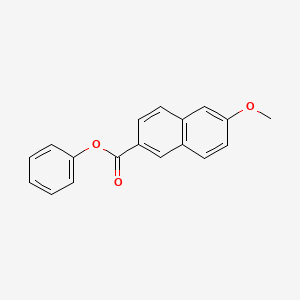
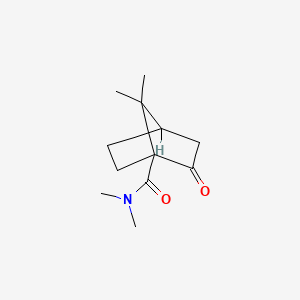

![5-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B13935832.png)
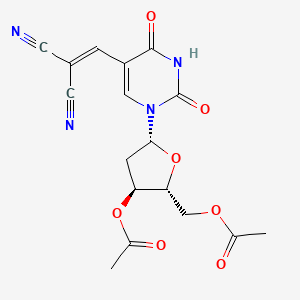
![n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13935839.png)
